VU 1545 - 890764-63-3

VU 1545

Catalog Number: EVT-285091
CAS Number: 890764-63-3
Molecular Formula: C22H15FN4O3
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU 1545 is a positive allosteric modulator of metabotropic glutamate receptor type 5 (mGluR-5) (EC50 = 9.6 nM, Ki = 156 nM at rat mGluR-5).
Source and Classification

VU 1545 is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of its parent compounds. It belongs to the class of small molecules designed to interact with specific proteins involved in various biological processes. The classification of VU 1545 is primarily based on its structural characteristics and biological activity, positioning it within the broader category of peptidomimetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU 1545 involves several key steps, typically starting from readily available precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of crucial intermediates through standard organic synthesis techniques such as coupling reactions.
  2. Purification: The intermediates are purified using methods like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  3. Final Assembly: The final compound is assembled through strategic coupling reactions, often utilizing protecting groups to facilitate selective reactions.

Technical details regarding the synthesis include the use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for characterization, ensuring that the synthesized compound meets the desired specifications in terms of purity and structural integrity .

Molecular Structure Analysis

Structure and Data

The molecular structure of VU 1545 can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy. The compound typically features specific functional groups that contribute to its biological activity.

Key structural data may include:

  • Molecular Formula: This provides insight into the number and types of atoms present in the molecule.
  • Molecular Weight: Important for understanding pharmacokinetics.
  • 3D Structure: Visualization aids in understanding how VU 1545 interacts with its biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

VU 1545 participates in various chemical reactions that are essential for its functionality. These may include:

  • Binding Reactions: Interactions with target proteins or enzymes, which can be studied through binding assays.
  • Metabolic Reactions: Understanding how VU 1545 is metabolized in biological systems can provide insights into its pharmacokinetics.

Technical details about these reactions often involve kinetic studies, where parameters such as binding affinities and reaction rates are measured to assess the compound's effectiveness .

Mechanism of Action

Process and Data

The mechanism of action for VU 1545 involves its interaction with specific biological targets, often leading to modulation of signaling pathways.

Key aspects include:

  • Target Identification: Understanding which proteins or receptors VU 1545 binds to is crucial.
  • Biological Effects: Analyzing how these interactions influence cellular processes, such as proliferation or apoptosis.

Data supporting these mechanisms often come from cellular assays and animal models, providing evidence for the compound's therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of VU 1545 are critical for its development as a therapeutic agent. Important properties include:

  • Solubility: Determines how well the compound can be absorbed in biological systems.
  • Stability: Assessing thermal and chemical stability under various conditions.
  • Melting Point: Provides information about purity and crystalline structure.

Relevant data can be obtained through standardized testing methods, ensuring that VU 1545 meets necessary criteria for pharmaceutical applications .

Applications

Scientific Uses

VU 1545 has potential applications in various scientific fields, primarily in medicinal chemistry and pharmacology. Specific uses may include:

  • Drug Development: As a lead compound for developing new therapeutics targeting specific diseases.
  • Biological Research: Investigating cellular mechanisms or pathways influenced by VU 1545.
  • Diagnostic Tools: Potentially serving as a biomarker or tracer in imaging studies.

The ongoing research into VU 1545 highlights its significance in advancing our understanding of drug design and development processes .

Introduction to VU 1545 in Contemporary Pharmacological Research

Historical Context and Discovery in mGluR Research

VU 1545 (CAS 890764-63-3) emerged during early 2000s investigations into metabotropic glutamate receptor 5 (mGlu5) allosteric modulators. Developed as part of a structural optimization effort targeting N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives, this compound addressed pharmacological limitations of pioneering mGlu5 positive allosteric modulators (PAMs) like DFB and CPPHA [7]. Its discovery paralleled key advances in understanding mGlu5’s role in modulating NMDA receptor function and synaptic plasticity—a central theme in neuropsychiatric drug discovery. As a third-generation chemotype, VU 1545 exhibited improved potency and physicochemical properties over earlier PAMs, positioning it as a critical tool compound for elucidating mGlu5 physiology in neurological disorders [2] [7].

Table 1: Molecular Identity of VU 1545

PropertyValue
Chemical NameN-[1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl]-4-nitrobenzamide
CAS Number890764-63-3
Molecular FormulaC₂₂H₁₅FN₄O₃
Molecular Weight402.38 g/mol
IUPAC NameN-[1-(2-fluorophenyl)-3-phenylpyrazol-5-yl]-4-nitrobenzamide
SMILESO=C(NC1=CC(C3=CC=CC=C3)=NN1C2=CC=CC=C2F)C4=CC=C(N+=O)C=C4

Pharmacological Classification: mGlu5 Positive Allosteric Modulator

VU 1545 functions as a potent and selective positive allosteric modulator of mGlu5 receptors, enhancing glutamate-induced receptor activation without intrinsic agonist activity. Binding studies confirm its interaction with an allosteric site within the receptor’s transmembrane domain, distinct from the orthosteric glutamate-binding site [2] [5]. Key pharmacological parameters include:

  • EC₅₀: 9.6 nM (calcium mobilization assay, rat mGlu5)
  • Kᵢ: 156 nM (competitive binding, rat mGlu5) [3] [5]

This PAM activity potentiates mGlu5 coupling to Gαq-mediated signaling pathways, triggering phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, and intracellular calcium release [6]. Notably, VU 1545 (at 0.1–10 µM) promotes Akt phosphorylation in neuronal cells, indicating downstream modulation of neurotrophic pathways implicated in synaptic plasticity [3]. Its target selectivity within Group I mGlus (>100-fold selectivity over mGlu1) minimizes off-target effects, making it pharmacologically distinctive [7].

Table 2: Receptor Binding and Functional Activity

ParameterValueAssay SystemSignificance
EC₅₀9.6 nMCalcium mobilization (rat)Measures functional potency
Kᵢ156 nMRadioligand binding (rat)Reflects receptor affinity
Akt Activation0.1–1.0 µMWestern blot (neuronal cells)Demonstrates downstream signaling

Structural and Functional Relevance in Therapeutics

The molecular architecture of VU 1545 underlies its therapeutic potential. Key features include:

  • Pyrazole Core: Serves as a scaffold for optimal allosteric site interaction
  • 4-Nitrobenzamide Moiety: Enhances binding affinity via hydrophobic interactions
  • 2-Fluorophenyl Group: Improves blood-brain barrier penetration [1] [8] [10]

Functionally, VU 1545 addresses pathological mechanisms in multiple CNS disorders:

  • Schizophrenia: Reverses NMDA receptor hypofunction by enhancing mGlu5-dependent NMDA potentiation, potentially ameliorating cognitive deficits [4] [7].
  • Addiction: Modulates synaptic plasticity in the nucleus accumbens (NAc) and ventral tegmental area (VTA), disrupting cocaine-induced plasticity and reducing drug-seeking behavior [6].
  • Neurodegenerative Disorders: Promotes Akt-mediated neuroprotective signaling, suggesting utility in Parkinson’s or Alzheimer’s disease models where mGlu5 dysfunction occurs [3] [4].

Current research focuses on its ability to reverse pathological synaptic changes without inducing receptor desensitization—a limitation of orthosteric agonists. This positions VU 1545 as a template for developing disease-modifying therapeutics targeting circuit-level abnormalities in neuropsychiatry [4] [6] [7].

Table 3: Therapeutic Mechanisms and Evidence

Disorder AreaProposed MechanismExperimental Evidence
SchizophreniaPotentiation of NMDA receptor currentsReversal of ketamine-induced cognitive deficits (using predecessor PAMs) [7]
Substance UseNormalization of CP-AMPA receptor traffickingAttenuation of cocaine-seeking in abstinence models [6]
NeurodegenerationEnhancement of Akt neurotrophic signalingDose-dependent Akt phosphorylation in neurons [3]

Properties

CAS Number

890764-63-3

Product Name

VU 1545

IUPAC Name

N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide

Molecular Formula

C22H15FN4O3

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28)

InChI Key

BRAZLURTFMCAHU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F

Solubility

Soluble in DMSO

Synonyms

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide
VU 1545
VU-1545
VU1545

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.